molecular formula C8H8ClN B1581159 5-Chloroindoline CAS No. 25658-80-4

5-Chloroindoline

Cat. No. B1581159
CAS RN: 25658-80-4
M. Wt: 153.61 g/mol
InChI Key: YMCIVAPEOZDEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroindoline is a chemical compound with the empirical formula C8H8ClN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 1 nitrogen atom, along with a chlorine atom . The molecular weight of this compound is 153.61 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that indoline derivatives, in general, are known to participate in a wide variety of synthetic reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.61 . The density is predicted to be 1.214±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Assessment of 5-Chloroindoline Derivatives

A study by Shakir et al. (2016) explored the synthesis of novel bioactive Schiff base ligands derived from this compound (5-chloro isatin). These compounds showed promising antibacterial and radical scavenging potencies, with metal complexes exhibiting superior activity compared to free ligands. The study also screened the cytotoxicity of these ligands and their metal complexes on various cancer cell lines, revealing potential as chemotherapeutic agents (Shakir et al., 2016).

Corrosion Inhibition

Moretti et al. (1996) investigated the use of this compound as a corrosion inhibitor for mild steel in sulphuric acid. The study found that the inhibitory effect of this compound was more pronounced on the anodic process, providing valuable insights into its application in corrosion protection (Moretti et al., 1996).

Antimicrobial and Antifungal Applications

Khalid et al. (2020) synthesized a series of this compound-2,3-dione derived ligands, which showed significant antimicrobial and antifungal activities. The metal chelates formed were more biologically active than the uncomplexed ligands, demonstrating potential applications in combating microbial infections (Khalid et al., 2020).

Applications in Parasympathomimetic Agents

Takayanagi et al. (1971) discovered that 1-methyl-5-chloroindoline methylbromide, a derivative of this compound, contracts the isolated ileum of guinea pigs. This suggests potential applications of this compound derivatives as parasympathomimetic agents (Takayanagi et al., 1971).

Antidepressant-Like Effects

Pandey et al. (2010) evaluated the antidepressant-like effect of a compound with affinity to 5-HT(2A) receptors derived from this compound. This compound showed potential as an antidepressant in various rodent behavioral assays, suggesting a new avenue for antidepressant medication development (Pandey et al., 2010).

Synthesis and Optimization for Anticancer Agents

Rezk et al. (2016) synthesized 3-substituted-6-chloroindoles and evaluated their growth inhibitory effects on various cancer cell lines. The study aimed to identify compounds with potential as anticancer agents, targeting the MDM2/MDMx complex (Rezk et al., 2016).

Antimicrobial Activity of Derivatives

Shingade et al. (2012) synthesized a series of this compound-2,3-dione derivatives and evaluated their antimicrobial activity. Some compounds showed significant activity, highlighting the potential of this compound derivatives in antimicrobial applications (Shingade et al., 2012).

Safety and Hazards

5-Chloroindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

5-Chloroindoline is an important pharmaceutical intermediate for synthesizing 5-chlorooxindole and tenidap, which are evaluated as novel nonsteroidal anti-inflammatory agents . This suggests potential future directions in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .

Metabolic Pathways

Indole derivatives are involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of proteins can be predicted using tools such as CELLO .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCIVAPEOZDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180355
Record name 5-Chloroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25658-80-4
Record name 5-Chloroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25658-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In another comparison example in which 5% ruthenium-carbon catalyst without a nitrocompound as the hydrogen acceptor was used, a mixture of 307.2 g (2 moles) of 5-chloro-indoline, 500 ml of xylene and 15 g of 5% ruthenium-carbon catalyst was refluxed with stirring for 7 hours and the mixture was then cooled and vacuum filtered. 800 ml of dilute hydrochloric acid formed from 130 ml of concentrated hydrochloric acid and 670 ml of water was added in 3 equal portions to the filtrate. The organic phase was dried over potassium carbonate and was evaporated to dryness under reduced pressure. The residue was subjected to fractional distillation to obtain a first fraction of 146 g of a product with a boiling point of 92° to 98° C. at 0.03 mbar and a melting point of 57° to 60° C. and a residue of 12 g (4% yield). Gas chromatography of the first fraction indicated that it was a mixture of 35% of indole and 65% of 5-chloro-indole. The acid extract was neutralized to recover 132 g (42.8% yield) of 5-chloro-indoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
42.8%

Synthesis routes and methods II

Procedure details

5-Chloroindole was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D35) (0.96 g, 94%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroindoline
Reactant of Route 2
5-Chloroindoline
Reactant of Route 3
5-Chloroindoline
Reactant of Route 4
5-Chloroindoline
Reactant of Route 5
5-Chloroindoline
Reactant of Route 6
5-Chloroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.